Gdc-0623 - 1168091-68-6

Gdc-0623

Catalog Number: EVT-288165
CAS Number: 1168091-68-6
Molecular Formula: C16H14FIN4O3
Molecular Weight: 456.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

GDC-0623 is a potent, orally bioavailable, ATP-noncompetitive, allosteric inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1/2) [, ]. This classification signifies its role in inhibiting the MEK1/2 kinases, key components of the RAS/RAF/MEK/ERK signaling pathway [, ]. This pathway is frequently dysregulated in various human cancers, making GDC-0623 a subject of significant interest in oncology research [, ]. GDC-0623's mechanism involves forming a strong hydrogen bond with Ser212 of MEK1, hindering the feedback phosphorylation of wild-type RAF [].

Future Directions
  • Biomarker Development: Identifying predictive biomarkers of response to GDC-0623 will be crucial for patient selection and optimizing treatment strategies. Studies exploring the correlation between specific genetic alterations, such as BRAF V600E and NRAS mutations, and sensitivity to GDC-0623 could guide its clinical application [].
  • Drug Delivery Optimization: Exploring novel drug delivery systems, such as the lignin-conjugated PLGA nanoparticles, may enhance the efficacy and reduce the toxicity of GDC-0623 [, ].
  • Combination Therapies: Evaluating GDC-0623 in combination with other targeted therapies, chemotherapies, or immunotherapies could lead to synergistic anti-tumor effects and potentially overcome resistance mechanisms. Specifically, combining GDC-0623 with agents that further enhance BIM expression or inhibit Bcl-xL could be a promising avenue for future research in KRAS-mutant cancers [, ].
Overview

5-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)imidazo[1,5-a]pyridine-6-carboxamide, also known as GDC-0623, is a potent allosteric inhibitor of mitogen-activated protein kinase kinase 1 (MEK1) within the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) signaling pathway. This compound has demonstrated significant anti-tumor activity in various preclinical models and is under investigation for its potential therapeutic applications in treating cancers such as melanoma and colorectal cancer .

Source and Classification

The compound is classified as a small molecule drug candidate and is recognized for its role in cancer therapeutics. It has been studied extensively in the context of its mechanism of action, pharmacokinetics, and potential clinical applications. GDC-0623 is synthesized through a series of chemical reactions that involve the formation of imidazo[1,5-a]pyridine derivatives.

Synthesis Analysis

Methods and Technical Details

The synthesis of GDC-0623 typically involves several key steps:

  1. Formation of Imidazo[1,5-a]pyridine Core: This is achieved through cyclization reactions using appropriate precursors.
  2. Introduction of the (2-fluoro-4-iodoanilino) Group: This step involves substitution reactions where the amino group is introduced to the imidazo[1,5-a]pyridine core.
  3. Attachment of the (2-hydroxyethoxy) Group: This is accomplished via nucleophilic substitution reactions.

While industrial production methods are not extensively documented, optimization of these synthetic routes is essential to achieve high yields and purity levels .

Molecular Structure Analysis

Structure and Data

The molecular formula for GDC-0623 is C16H14FIN4O3C_{16}H_{14}F_{I}N_{4}O_{3}. The compound's structure features an imidazo[1,5-a]pyridine core with a carboxamide functional group at position 6. The presence of halogen atoms (fluorine and iodine) contributes to its biological activity.

Key structural identifiers include:

  • IUPAC Name: 5-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)imidazo[1,5-a]pyridine-6-carboxamide
  • InChI Key: RFWVETIZUQEJEF-UHFFFAOYSA-N
  • Molecular Weight: Approximately 398.20 g/mol .
Chemical Reactions Analysis

Reactions and Technical Details

GDC-0623 can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized under specific conditions, leading to oxidized derivatives.
  • Reduction: Reduction reactions can modify functional groups within the molecule.
  • Substitution: Nucleophilic substitution reactions are particularly common at the amino and hydroxyl groups.

Common reagents for these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various amines or alcohols as nucleophiles. The products formed depend on the specific conditions and reagents used during the reactions .

Mechanism of Action

Process and Data

GDC-0623 acts primarily as an ATP-noncompetitive allosteric inhibitor of MEK1. Its mechanism involves forming a strong hydrogen bond with Ser212 of MEK1, effectively blocking MEK feedback phosphorylation of wild-type RAF. This inhibition disrupts the RAS/RAF/MEK/ERK signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells.

Pharmacokinetics studies indicate that GDC-0623 is rapidly absorbed with a terminal half-life ranging from 4 to 6 hours. Its action results in significant molecular changes within target cells, contributing to its anti-tumor effects .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

GDC-0623 exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a solid compound.
  • Solubility: Solubility characteristics are not extensively documented but are crucial for formulation in pharmaceutical applications.
  • Stability: Stability assessments are necessary to ensure efficacy over time during storage.

The specific melting point, boiling point, and other thermodynamic properties have not been detailed in available literature but are essential for practical applications in drug formulation .

Applications

Scientific Uses

GDC-0623 has significant potential in cancer research due to its ability to inhibit MEK1 effectively. It is being explored for use in combination therapies with other agents targeting different pathways involved in tumor growth and progression. Its promising results in preclinical studies have led to its advancement into phase I clinical trials for patients with locally advanced or metastatic solid tumors.

Further research may expand its application scope beyond oncology into other therapeutic areas where MAPK signaling plays a critical role .

Properties

CAS Number

1168091-68-6

Product Name

5-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)imidazo[1,5-a]pyridine-6-carboxamide

IUPAC Name

5-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)imidazo[1,5-a]pyridine-6-carboxamide

Molecular Formula

C16H14FIN4O3

Molecular Weight

456.21 g/mol

InChI

InChI=1S/C16H14FIN4O3/c17-13-7-10(18)1-4-14(13)20-15-12(16(24)21-25-6-5-23)3-2-11-8-19-9-22(11)15/h1-4,7-9,20,23H,5-6H2,(H,21,24)

InChI Key

RFWVETIZUQEJEF-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1I)F)NC2=C(C=CC3=CN=CN32)C(=O)NOCCO

Solubility

Soluble in DMSO, not in water

Synonyms

GDC0623; GDC-0632; GDC 0632; G868; G 868; G-868.

Canonical SMILES

C1=CC(=C(C=C1I)F)NC2=C(C=CC3=CN=CN32)C(=O)NOCCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.